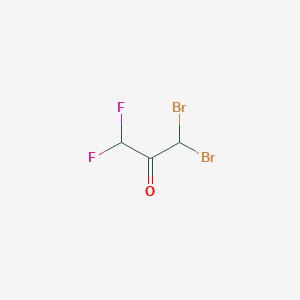

1,1-Dibromo-3,3-difluoroacetone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromo-3,3-difluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2F2O/c4-2(5)1(8)3(6)7/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHXLPQZAKVVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(Br)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Dibromo 3,3 Difluoroacetone

Direct Halogenation Approaches for Carbonyl Compounds

Direct halogenation of a suitable acetone (B3395972) precursor is a primary consideration for the synthesis of 1,1-dibromo-3,3-difluoroacetone. This typically involves the reaction of a fluorinated acetone with a brominating agent.

Bromination Protocols for Fluorinated Acetone Precursors

A variety of brominating reagents are available for the α-bromination of ketones. Common reagents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and bromodimethylsulfonium bromide (BDMS). researchgate.netacs.org The choice of reagent and reaction conditions can significantly impact the selectivity and yield of the desired product.

In the context of fluorinated ketones, the selection of the brominating system is critical. Acidic conditions are often employed to promote enolization, which is the active nucleophile in the reaction with the electrophilic bromine source. masterorganicchemistry.com For instance, the use of Br₂ in the presence of a catalytic amount of acid is a standard method for α-bromination of ketones. truman.edu Alternative reagents like NBS are often used under radical initiation or with acid catalysts. researchgate.net BDMS has been reported as a mild and effective reagent for the regioselective α-monobromination of β-keto esters and 1,3-diketones, often without the need for a catalyst. researchgate.netoakwoodchemical.com

In attempts to synthesize this compound via direct bromination of 1,1-difluoropropanone, both Br₂ and NBS have been investigated. These studies revealed that only monobromination occurred with high selectivity at the C-3 position, yielding 1-bromo-3,3-difluoroacetone. The difluoromethylated C-1 position proved to be unreactive to these brominating agents under the attempted conditions. nih.gov

Achieving selective dibromination at the C-1 position of 1,1-difluoroacetone (B1306852) has proven to be a significant hurdle. Research has shown that direct bromination of 1,1-difluoropropanone leads exclusively to monobromination at the C-3 methyl group. nih.gov Even with the use of different brominating agents and catalysts (e.g., Br₂ with catalytic acetic acid, or NBS with a radical initiator), the introduction of a second bromine atom at the C-1 position could not be achieved. nih.gov This lack of reactivity highlights the deactivating effect of the two fluorine atoms on the adjacent methylene (B1212753) group, making the C-1 protons significantly less acidic and the corresponding enol or enolate less nucleophilic.

Therefore, direct dibromination of 1,1-difluoroacetone at the C-1 position is not a viable synthetic route under standard bromination conditions.

The primary challenge in the halogenation of unsymmetrical ketones, particularly those bearing electron-withdrawing groups like the difluoromethyl group, is controlling the regioselectivity. The position of halogenation is determined by the relative stability and reactivity of the possible enol or enolate intermediates.

In the case of 1,1-difluoroacetone, the electron-withdrawing nature of the CHF₂ group decreases the basicity of the carbonyl oxygen, making protonation and subsequent enol formation at the C-1 position less favorable. nih.gov Conversely, the methyl group at the C-3 position is more readily enolized, leading to selective bromination at this site. nih.gov

Strategies to overcome such regioselectivity challenges in other systems often involve the use of bulky bases or directing groups to favor the formation of the less substituted (kinetic) enolate. However, in the case of 1,1-difluoroacetone, the electronic deactivation by the fluorine atoms appears to be the dominant factor, rendering these strategies ineffective for promoting bromination at the C-1 position. The selective monobromination at C-3 underscores this challenge, as all attempts to force a second bromination at C-1 have been unsuccessful. nih.gov

Alternative Halogenation Pathways

Given the difficulties in the direct regioselective bromination of 1,1-difluoroacetone, alternative halogenation pathways become necessary. One such strategy involves a defluorinative halogenation approach. This method has been explored for perfluoroalkyl ketones, where a C-F bond is selectively activated and replaced by a more versatile halogen. nih.gov This approach, however, is more suited for substrates with a higher degree of fluorination and has not been specifically reported for the synthesis of this compound.

Another potential alternative could involve the halogenation of diketene (B1670635) to form a monohalogenated acetoacetyl halide, which can then be hydrolyzed to produce a monohalogenated acetone. google.com However, extending this to a difluoro- and dibromo-substituted acetone would require a more complex and likely low-yielding multi-step process.

Convergent Syntheses and Functional Group Transformations

A more successful approach to the synthesis of this compound involves a convergent synthesis strategy. This method builds the molecule from smaller, functionalized fragments, thereby avoiding the regioselectivity issues encountered in direct halogenation. wikipedia.org

A reported two-step synthesis provides a viable route to the target compound. nih.gov The first step involves the reaction of ethyl 2-bromo-2,2-difluoroacetate with a Grignard reagent, methyl magnesium bromide. This reaction forms the carbon skeleton of the desired ketone. The subsequent step is the bromination of the resulting intermediate, 1-bromo-3,3-difluoroacetone, to introduce the second bromine atom at the C-1 position. The bromination is carried out using bromine in trifluoroacetic acid (TFA) as the solvent at an elevated temperature. nih.gov This method successfully bypasses the challenge of direct dibromination of 1,1-difluoroacetone.

Table 1: Two-Step Convergent Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Ethyl 2-bromo-2,2-difluoroacetate, Methyl magnesium bromide | Dry diethyl ether, -78 °C to room temperature | 1-Bromo-3,3-difluoroacetone | Not reported |

| 2 | 1-Bromo-3,3-difluoroacetone | Br₂, Trifluoroacetic acid (TFA), 40 °C, 16 h | This compound | 80% |

Multi-Step Approaches from Simpler Halogenated and Fluorinated Intermediates

A logical and common strategy for synthesizing polyhalogenated ketones involves the sequential introduction of different halogen atoms onto a simpler acetone core. A feasible multi-step approach for preparing this compound would likely involve the bromination of a suitable difluorinated acetone precursor.

One potential precursor is 1,1-difluoroacetone. The industrial preparation of 1,1-difluoroacetone has been reported, starting from ethyl acetoacetate. science-gate.com This process involves a series of reactions including bromination, fluorine-bromine exchange, hydrolysis, and decarboxylation. science-gate.com

Once 1,1-difluoroacetone is obtained, the subsequent step would be the selective bromination at the C3 position to introduce the two bromine atoms. The α-halogenation of ketones is a fundamental transformation in organic synthesis. Typically, this reaction proceeds via an enol or enolate intermediate. Under acidic conditions or with a suitable brominating agent, 1,1-difluoroacetone could potentially be converted to this compound. The specific conditions, such as the choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and solvent, would be crucial for achieving the desired dibromination while avoiding side reactions.

While a direct protocol for the bromination of 1,1-difluoroacetone to yield the title compound is not detailed in the surveyed literature, the synthesis of other brominated ketones provides a basis for this proposed pathway. For instance, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone involves a bromination step using bromine in trifluoroacetic acid. nih.gov Similarly, processes for the preparation of 1,3-dibromoacetone (B16897) often involve the direct bromination of acetone. google.com These examples underscore the general feasibility of introducing bromine atoms alpha to a carbonyl group.

Table 1: Example of Precursor Synthesis (1,1-difluoroacetone)

| Starting Material | Key Steps | Reagents | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate | 1. Bromination 2. Fluorine-Bromine Exchange 3. Hydrolysis/Decarboxylation | 1. Oxone/KBr 2. Potassium fluoride (B91410) 3. 50% Sulfuric acid | 1. >60℃ 2. 150℃ 3. 90℃ | 1,1-difluoroacetone | science-gate.com |

Carbon-Carbon Bond Formation Strategies

An alternative synthetic paradigm involves constructing the carbon skeleton of the target molecule through a carbon-carbon bond-forming reaction. This approach would typically involve coupling two smaller, appropriately functionalized fragments.

While no specific carbon-carbon bond formation strategy for the direct synthesis of this compound has been reported, the synthesis of its isomer, 1,3-dibromo-1,1-difluoro-2-propanone, provides a relevant example of this type of strategy. nih.gov This synthesis starts from ethyl 2-bromo-2,2-difluoroacetate and forms the C2-C3 bond of the propanone backbone via a Grignard reaction with methyl magnesium bromide. The resulting intermediate is then brominated to yield the final product. nih.gov

This reported synthesis can be broken down as follows:

Carbon-Carbon Bond Formation: Reaction of ethyl 2-bromo-2,2-difluoroacetate with methyl magnesium bromide. This step creates the basic three-carbon chain of the propanone.

Halogenation: Subsequent bromination of the intermediate ketone furnishes the dibrominated product. nih.gov

This methodology highlights a key challenge in applying such a strategy to synthesize this compound: regioselectivity. The described method yields a product with a terminal CF₂Br group and a CH₂Br group. nih.gov To obtain the desired this compound, a different set of starting materials would be required. For instance, a hypothetical approach could involve the reaction of a dibromomethyl organometallic reagent with a difluoroacetyl derivative. However, the feasibility and control of such a reaction would require significant experimental investigation, and no such method has been detailed in the available literature.

Table 2: Example of C-C Bond Formation for a Halogenated Acetone Isomer

| Starting Material | Key Steps | Reagents | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ethyl 2-bromo-2,2-difluoroacetate | 1. Grignard Reaction 2. Bromination | 1. Methyl magnesium bromide in diethyl ether 2. Bromine in trifluoroacetic acid | 1. -78 °C to room temp. 2. 40 °C, 16 h | 1,3-dibromo-1,1-difluoro-2-propanone | nih.gov |

Reactivity and Mechanistic Investigations of 1,1 Dibromo 3,3 Difluoroacetone

Electrophilic Nature of the Carbonyl Carbon and Reactivity with Nucleophiles

The carbonyl carbon in 1,1-dibromo-3,3-difluoroacetone is highly electrophilic due to the electron-withdrawing effects of the adjacent difluoromethyl and dibromomethyl groups. This enhanced electrophilicity makes it a prime target for nucleophilic attack.

Nucleophilic Addition Reactions

The pronounced electrophilic character of the carbonyl carbon facilitates nucleophilic addition reactions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous compounds. For instance, the related compound 1,1-dibromo-3,3,3-trifluoroacetone (B27883) readily forms a stable hydrate, trifluoropyruvaldehyde hydrate, in the presence of aqueous sodium acetate. chemicalbook.comoakwoodchemical.comfishersci.at This suggests that this compound would also be susceptible to hydration and addition of other nucleophiles like alcohols to form hemiacetals and acetals.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the oxygen atom yields the addition product. The stability of the resulting adduct is influenced by the electron-withdrawing groups, which stabilize the gem-diol or related structures.

Condensation and Cyclization Reactions

The electrophilic carbonyl group, in concert with the reactive bromine atoms, makes this compound a valuable precursor in condensation and cyclization reactions for the synthesis of heterocyclic compounds. Analogous polyhalogenated acetones are widely used in such transformations. For example, 1,3-dibromoacetone (B16897) and 1,3-dichloroacetone (B141476) undergo cyclization with 2-aminoazaheterocycles to form imidazoazines and imidazoazoles. researchgate.net

A more closely related compound, 1,3-dibromo-1,1-difluoro-2-propanone, has been utilized in a Hantzsch-type thiazole (B1198619) synthesis. nih.gov In this reaction, it condenses with thiourea (B124793) to furnish 4-(bromodifluoromethyl)thiazol-2-amine. nih.gov This reaction proceeds through initial nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by intramolecular cyclization involving one of the bromine atoms.

Based on these precedents, it is highly probable that this compound would react with a variety of binucleophiles to afford a range of five- and six-membered heterocyclic rings. The general scheme for such a reaction with a generic binucleophile H₂N-X-YH (where X and Y are connecting atoms) would likely involve initial formation of an imine or enamine, followed by intramolecular nucleophilic attack on one of the carbon atoms bearing a bromine atom.

Table 1: Examples of Condensation and Cyclization Reactions with Analogous Halogenated Acetones

| Halogenated Acetone (B3395972) | Reactant | Product Type | Reference |

| 1,3-Dibromoacetone | 2-Aminoazines | Imidazoazines | researchgate.net |

| 1,3-Dichloroacetone | 2-Aminoazoles | Imidazoazoles | researchgate.net |

| 1,3-Dibromo-1,1-difluoro-2-propanone | Thiourea | 4-(Bromodifluoromethyl)thiazole | nih.gov |

| 1,1-Dibromo-3,3,3-trifluoroacetone | S-methylthiosemicarbazide | 3-Methylthio-6-trifluoromethyl-1,2,4-triazine | oakwoodchemical.com |

This table presents data for analogous compounds to illustrate the expected reactivity.

Transformations Involving the Bromine Atoms

The two bromine atoms on the C1 position of this compound are key to its synthetic utility, participating in nucleophilic substitution, elimination, and halogen-metal exchange reactions.

Nucleophilic Substitution of Bromine

The bromine atoms in this compound are susceptible to nucleophilic substitution, although the gem-dibromo arrangement and the presence of the adjacent carbonyl group can influence the reaction pathway. In many cases, especially with binucleophiles, substitution is part of a condensation-cyclization sequence as described previously.

Direct substitution of one or both bromine atoms by other nucleophiles is also a plausible transformation. The reaction would likely proceed through an SN2 mechanism, which could be competitive with elimination reactions depending on the nature of the nucleophile (basic vs. non-basic) and the reaction conditions.

Elimination Reactions

The presence of bromine atoms on the carbon adjacent to the difluoromethyl group allows for elimination reactions to form halo-olefins. Treatment of similar 1,3-dibromo-1,1-difluoro compounds with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to result in dehydrobromination. nih.gov In the case of this compound, a strong base could potentially induce the elimination of HBr.

The likely pathway would involve the abstraction of the proton from the C3 position, which is activated by the adjacent carbonyl group, to form an enolate intermediate. Subsequent elimination of a bromide ion would lead to the formation of a bromo-fluoro-alkene. The exact regioselectivity and stereoselectivity of the elimination would depend on the reaction conditions and the base used.

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction typically involves the treatment of an organohalide with an organolithium reagent at low temperatures. Theoretical studies on the lithium-halogen exchange of 1,1-dihaloalkenes with methyllithium (B1224462) have shown that the reaction is feasible and can be stereoselective. nih.gov

For this compound, a halogen-metal exchange reaction, likely with an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures, would be expected to occur at one of the C-Br bonds. This would generate a highly reactive lithium carbenoid or a related organolithium species. Such intermediates can then be trapped with various electrophiles. It is crucial to maintain low temperatures to prevent unwanted side reactions, such as attack on the electrophilic carbonyl group. tcnj.edu The reaction of 1,1-dibromocyclopropane (B14071962) with phenyllithium, for instance, proceeds via a lithium-halogen exchange to form a carbene intermediate. stackexchange.com

Table 2: Summary of Expected Reactivity for this compound

| Reactive Site | Reaction Type | Expected Reagents | Probable Product Type |

| Carbonyl Carbon | Nucleophilic Addition | Water, Alcohols | Hydrates, Hemiacetals |

| Carbonyl and Bromine | Condensation/Cyclization | Binucleophiles (e.g., Thiourea, Amines) | Heterocycles |

| Bromine Atoms | Nucleophilic Substitution | Nucleophiles (e.g., Amines, Thiolates) | Substituted Acetones |

| C-H and C-Br | Elimination | Strong, Non-nucleophilic Bases (e.g., DBU) | Halo-olefins |

| C-Br Bond | Halogen-Metal Exchange | Organolithium Reagents (e.g., n-BuLi) | Organolithium Species |

Reactivity Influenced by Geminal Fluorine Atoms

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group is anticipated to profoundly impact the reactivity of this compound. These effects can be broadly categorized as inductive and stereoelectronic.

Inductive Effects on Adjacent Functional Groups

The high electronegativity of fluorine atoms results in a strong electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms would significantly polarize the C-F bonds, drawing electron density away from the adjacent carbonyl carbon. This inductive pull is expected to have several consequences:

Increased Electrophilicity of the Carbonyl Carbon: The withdrawal of electron density by the geminal fluorine atoms would render the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This enhanced electrophilicity is a hallmark of alpha-fluorinated ketones.

Destabilization of the Carbonyl Hydrate: While ketones can exist in equilibrium with their corresponding hydrates, the strong inductive effect of the fluorine atoms would destabilize the partial positive charge on the carbonyl carbon in the hydrated form, likely shifting the equilibrium towards the ketone.

Influence on Enolate Formation: The acidity of the alpha-protons (on the dibrominated carbon) would be influenced. However, predicting the precise effect is complex, as it involves a balance between the inductive effects of the bromine and difluoromethyl groups.

A comparative look at related compounds highlights the significance of this inductive effect. For instance, the reactivity of ketones is known to be significantly altered by the presence of alpha-halogens. While specific data for this compound is unavailable, the principles of physical organic chemistry strongly suggest a carbonyl group activated towards nucleophiles.

Stereoelectronic Effects in Reaction Pathways

Stereoelectronic effects, which involve the interplay between electronic structure and stereochemistry, are also expected to play a crucial role in the reactivity of this compound. The orientation of the C-F bonds relative to the carbonyl group's pi-system can influence reaction trajectories and transition state energies.

One key stereoelectronic interaction to consider is hyperconjugation. The alignment of a C-F sigma anti-bonding orbital (σ*) with the pi-system of the carbonyl group could influence the group's reactivity and conformation. Specifically, in a nucleophilic attack on the carbonyl carbon, the trajectory of the incoming nucleophile might be influenced by the orientation of the C-F bonds to minimize steric hindrance and optimize orbital overlap.

Without experimental data, any discussion of specific reaction pathways remains speculative. Mechanistic studies on analogous difluoromethyl ketones suggest that the fluorine atoms can influence the stereochemical outcome of reactions at the carbonyl center. For example, in reductions or additions to the carbonyl group, the fluorine atoms could direct the approach of a reagent to a specific face of the molecule.

Applications of 1,1 Dibromo 3,3 Difluoroacetone As a Synthetic Synthon

Development of Novel Fluorinated Heterocycles

The reactivity of 1,1-dibromo-3,3-difluoroacetone, more accurately named 1,3-dibromo-1,1-difluoro-2-propanone, makes it a powerful reagent for the construction of fluorinated heterocyclic rings. nih.gov Its two bromine atoms and difluoroketone functionality provide multiple reaction sites for cyclization reactions.

Synthesis of 4-Bromodifluoromethyl Thiazoles

A significant application of 1,3-dibromo-1,1-difluoro-2-propanone is in the synthesis of 4-bromodifluoromethyl substituted thiazoles. nih.gov These compounds are of interest as they can serve as precursors for further chemical modifications, including the introduction of a radioactive fluorine-18 (B77423) isotope for use in positron emission tomography (PET) imaging.

The synthesis of 2-amino-4-(bromodifluoromethyl)thiazoles is achieved through a one-pot reaction of 1,3-dibromo-1,1-difluoro-2-propanone with an aromatic amine and sodium thiocyanate (B1210189). nih.gov This reaction proceeds via an in-situ formation of the corresponding thiourea (B124793) from the aromatic amine and sodium thiocyanate, which then undergoes a Hantzsch-type thiazole (B1198619) synthesis with the dibrominated ketone. The reaction is typically carried out in a solvent such as acetonitrile (B52724) at elevated temperatures. nih.gov

The general reaction scheme is as follows:

Aromatic Amine + Sodium Thiocyanate → Aromatic Thiourea

Aromatic Thiourea + 1,3-Dibromo-1,1-difluoro-2-propanone → 2-(Arylamino)-4-(bromodifluoromethyl)thiazole

This method provides a direct and efficient route to these valuable fluorinated heterocycles. nih.gov

The scope of this thiazole annulation reaction has been explored with various substituted aromatic amines. nih.gov The reaction generally proceeds in good to excellent yields with a range of anilines bearing both electron-donating and electron-withdrawing substituents on the aromatic ring.

However, the reaction is not without its limitations. For instance, very sterically hindered anilines or those with highly deactivating substituents may lead to lower yields or require longer reaction times. The nature of the solvent and the reaction temperature are also critical parameters that need to be optimized for different substrates to achieve the best results. nih.gov

The electronic nature of the substituents on the aromatic amine has a discernible effect on the reaction outcome. A study investigating these effects revealed that anilines with electron-donating groups, such as methoxy (B1213986) or methyl groups, tend to give higher yields of the corresponding thiazole products. nih.gov Conversely, anilines with strong electron-withdrawing groups, like a nitro group, can lead to slightly diminished yields. This suggests that the nucleophilicity of the amine plays a role in the efficiency of the initial thiourea formation and the subsequent cyclization.

| Substituent on Aniline (para-position) | Yield (%) |

|---|---|

| -OCH3 | 85 |

| -CH3 | 82 |

| -H | 78 |

| -Cl | 75 |

| -NO2 | 65 |

Expansion to Other Heterocyclic Systems (e.g., Pyrazoles, Triazines)

While the utility of 1,3-dibromo-1,1-difluoro-2-propanone in thiazole synthesis is well-documented, its application in the synthesis of other fluorinated heterocycles such as pyrazoles and triazines is an area of ongoing research. The synthesis of fluorinated pyrazoles often involves the condensation of fluorinated 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. olemiss.eduresearchgate.netsci-hub.se Given the structure of 1,3-dibromo-1,1-difluoro-2-propanone, it could potentially serve as a precursor to a fluorinated 1,3-dielectrophile for reaction with hydrazines to form bromodifluoromethyl-substituted pyrazoles. However, specific examples of this transformation have not been extensively reported in the literature.

Similarly, the synthesis of fluorinated triazines can be achieved through various methods, but the direct use of 1,3-dibromo-1,1-difluoro-2-propanone as a building block for the triazine ring has not been prominently featured in published research. Further investigation is required to explore the potential of this synthon in accessing these important classes of fluorinated heterocycles.

Introduction of Halodifluoromethyl Moieties into Complex Molecules

The development of reagents for the direct introduction of halodifluoromethyl groups into organic molecules is of significant interest. nih.gov The bromodifluoromethyl group, in particular, can serve as a synthetic handle for further transformations, such as cross-coupling reactions or conversion to other functional groups.

1,3-Dibromo-1,1-difluoro-2-propanone has proven to be an effective reagent for incorporating the -CF2Br group into the thiazole scaffold. nih.gov The resulting 4-(bromodifluoromethyl)thiazoles are valuable intermediates. For example, the bromine atom can be displaced by other nucleophiles or participate in metal-catalyzed cross-coupling reactions to build more complex molecular architectures. While the application has been demonstrated for thiazoles, the broader utility of this synthon for introducing the bromodifluoromethyl moiety into a wider range of complex, non-heterocyclic molecules remains an area for future exploration. The development of new reaction conditions and methodologies could expand the scope of this reagent as a general tool for halodifluoromethylation.

Research on this compound and its applications remains a developing field.

Following a comprehensive review of scientific literature, it has been determined that there is a significant scarcity of published research specifically detailing the applications of the chemical compound This compound . While a Chemical Abstracts Service (CAS) number (1309602-53-6) exists for this compound, indicating its identification, its use as a synthetic synthon and as a precursor in radiopharmaceutical chemistry, as specified in the requested article outline, is not well-documented in available scientific papers and databases.

In contrast, extensive research is available for its isomer, 1,3-Dibromo-1,1-difluoro-2-propanone . This related compound has been investigated for its role as a synthon in transferring the bromodifluoromethyl group to create various heterocyclic compounds, which are of interest in the development of bioactive compound libraries. nih.govfigshare.comresearchgate.netacs.org Furthermore, the potential of 1,3-Dibromo-1,1-difluoro-2-propanone in radiopharmaceutical chemistry, particularly in the context of halogen-fluorine exchange for the introduction of the fluorine-18 isotope ([¹⁸F]) for Positron Emission Tomography (PET), has been a subject of study. nih.govacs.org

Similarly, another related compound, 1,1-Dibromo-3,3,3-trifluoroacetone (B27883) , is documented as a reagent for the synthesis of trifluoromethyl-substituted heterocycles and has been used in the preparation of various biologically active molecules, including inhibitors of ATP-protein kinase interactions and anti-tumor CDK inhibitors. oakwoodchemical.comscbt.com

However, to maintain strict scientific accuracy and adhere to the exclusive focus on This compound , it is not possible to generate the requested article based on the currently available and specific research data for this particular compound. Attributing the findings related to its isomers would be scientifically inaccurate. Further research and publication on the specific synthetic and radiochemical applications of this compound are required to provide the detailed information requested.

Advanced Spectroscopic and Computational Characterization of 1,1 Dibromo 3,3 Difluoroacetone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. For 1,1-Dibromo-3,3-difluoroacetone, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and electronic environment. In the absence of experimentally acquired spectra in publicly available literature, this section will discuss the predicted NMR data and the principles behind the expected spectral features.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Assignments

The structure of this compound (C₃H₂Br₂F₂O) suggests a simple yet informative set of NMR spectra. The molecule consists of a central carbonyl group flanked by a dibromomethyl group (-CHBr₂) and a difluoromethyl group (-CHF₂).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals. The proton of the dibromomethyl group (-CHBr₂) would appear as a triplet due to coupling with the two adjacent fluorine atoms (JHF). The proton of the difluoromethyl group (-CHF₂) would also be a triplet, coupling to the proton of the dibromomethyl group across the carbonyl group, though this long-range coupling might be small. The chemical shifts are influenced by the electronegativity of the adjacent halogens.

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit three signals corresponding to the carbonyl carbon (C=O), the dibromomethyl carbon (-CHBr₂), and the difluoromethyl carbon (-CHF₂). The chemical shifts would be significantly affected by the attached halogens. The difluoromethyl carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), while the dibromomethyl carbon will also show coupling to the adjacent fluorine atoms (²JCF).

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is anticipated to display a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be a doublet of doublets, split by the geminal proton (²JFH) and the proton on the adjacent carbon across the carbonyl group (⁴JFH). The chemical shift would be characteristic of a difluoromethyl ketone environment.

Predicted NMR Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Prediction based on computational models)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CH Br₂ | Value not reliably predicted | Triplet (t) | Predicted ⁴JHF |

| -CH F₂ | Value not reliably predicted | Triplet (t) | Predicted ²JHF |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Prediction based on NMRDB.org)

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to F) |

| C =O | 180.5 | Singlet (s) |

| -C HBr₂ | 35.8 | Triplet (t) |

| -C HF₂ | 115.2 | Triplet (t) |

Dynamic NMR Studies for Conformational Analysis

Halogenated acetones are known to exhibit conformational isomerism due to rotation around the C-C single bonds. For 1,1-difluoroacetone (B1306852), previous studies have investigated the equilibrium between different conformers using dynamic NMR spectroscopy and computational methods. rsc.orgscispace.com These studies have shown that the relative populations of conformers are influenced by solvent polarity and temperature. rsc.org

In the case of this compound, similar conformational dynamics are expected. Rotation around the C-C bonds would lead to different spatial arrangements of the halogen atoms. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature increases, the rate of interconversion would increase, leading to coalescence of the signals and eventually to time-averaged spectra at higher temperatures.

A detailed dynamic NMR study would involve acquiring spectra at various temperatures to determine the coalescence temperature and the energy barrier for conformational interconversion. This would provide valuable information about the steric and electronic interactions governing the molecule's flexibility.

Mechanistic Insights via In Situ NMR Monitoring

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, allowing for the identification of intermediates and the elucidation of reaction mechanisms. The synthesis of this compound likely involves the halogenation of a suitable precursor, such as 3,3-difluoroacetone.

The α-halogenation of ketones can proceed through either an enol or enolate intermediate, depending on whether the reaction is carried out under acidic or basic conditions. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com By monitoring the reaction of 3,3-difluoroacetone with a brominating agent inside an NMR tube, one could potentially observe the formation and consumption of intermediates. For instance, the appearance and disappearance of signals corresponding to the enol form of the starting material or mono-brominated intermediates would provide direct evidence for the reaction pathway. Such studies are crucial for optimizing reaction conditions and understanding the fundamental steps of the transformation.

Mass Spectrometry (MS) for Elucidation of Reaction Products and Intermediates

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of compounds, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₃H₂Br₂F₂O), the expected exact masses for the molecular ion [M]⁺ would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Isotopic Composition | Exact Mass (Da) | Relative Abundance (%) |

| C₃H₂⁷⁹Br₂F₂O | 251.8443 | 50.69 |

| C₃H₂⁷⁹Br⁸¹BrF₂O | 253.8422 | 100.00 |

| C₃H₂⁸¹Br₂F₂O | 255.8402 | 49.31 |

This distinctive 1:2:1 isotopic pattern for a dibrominated species is a key signature that would be readily identifiable in the mass spectrum, confirming the presence of two bromine atoms in the molecule.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and bonding.

For this compound, several fragmentation pathways can be predicted based on the known behavior of halogenated ketones. The weakest bonds are typically the C-Br bonds, and their cleavage would be a primary fragmentation route.

Predicted Fragmentation Pathways:

Loss of a bromine radical (•Br): This would result in a [M - Br]⁺ ion, which would still exhibit the isotopic signature of one bromine atom (a 1:1 doublet).

Loss of a bromine molecule (Br₂): Cleavage of both C-Br bonds could lead to a [M - Br₂]⁺ fragment.

Alpha-cleavage: Scission of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the formation of [CHBr₂]⁺ and [COCHF₂]⁺ ions, or [CHF₂]⁺ and [COCHBr₂]⁺ ions.

Loss of carbon monoxide (CO): Expulsion of a neutral CO molecule from fragment ions is also a possibility.

By analyzing the m/z values and isotopic patterns of the fragment ions in an MS/MS experiment, a detailed fragmentation map could be constructed, providing unambiguous structural confirmation of this compound.

X-ray Crystallography for Solid-State Structural Determination

A thorough search of the existing scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for this compound. Consequently, detailed information regarding its solid-state structure, including precise bond lengths, bond angles, and crystal packing arrangement, is not currently available. The determination of these parameters would require future experimental work involving the growth of a suitable single crystal and subsequent X-ray diffraction analysis.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools to investigate molecular properties. However, specific computational studies on this compound are not extensively reported in the peer-reviewed literature. The following sections detail the lack of available data for specific computational methodologies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and reactivity of molecules. Despite its utility, there are no specific DFT studies published for this compound. Such calculations could, in the future, provide valuable insights into its molecular orbital energies, electron density distribution, and reactivity towards nucleophilic or electrophilic attack.

Transition State Modeling for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms often involves the computational modeling of transition states. For this compound, there is a lack of published research detailing the transition state modeling for its reactions. Future computational investigations in this area would be beneficial for understanding the kinetics and thermodynamics of its chemical transformations.

Conformer Analysis and Energy Minima Determination

Most molecules can exist in different spatial arrangements known as conformers. The study of these conformers and their relative energies is crucial for understanding a molecule's behavior. At present, a detailed conformer analysis, including the identification of energy minima and rotational barriers, for this compound has not been reported in the scientific literature. While studies on similar molecules like 1,1-difluoroacetone have been conducted, direct data for the title compound is not available.

Future Perspectives and Emerging Research Avenues for 1,1 Dibromo 3,3 Difluoroacetone

Development of More Efficient and Sustainable Synthetic Protocols

A critical first step for the broader application of 1,1-dibromo-3,3-difluoroacetone is the development of efficient and sustainable methods for its synthesis. Current strategies for similar compounds, such as 1,3-dibromoacetone (B16897), often involve direct bromination of a precursor or halogen exchange reactions. google.compku.edu.cn Research in this area could focus on:

Precursor Availability : Investigating synthetic pathways starting from readily available and cost-effective difluorinated precursors. The synthesis of 1,1-difluoroacetone (B1306852) itself is a key industrial concern, and efficient methods for its production could pave the way for its derivatives. researchgate.net

Purification Techniques : Developing robust purification methods, such as crystallization or distillation, to obtain high-purity this compound suitable for subsequent applications. google.com

Catalytic Asymmetric Transformations Utilizing the Compound

The carbonyl group and adjacent dibromomethyl group in this compound make it an interesting electrophilic substrate for asymmetric catalysis. Future research could explore its use in reactions to create chiral molecules, which are highly valuable in pharmaceuticals. Potential transformations include:

Asymmetric Aldol and Mannich Reactions : Using the compound as an electrophile with chiral catalysts to generate complex molecules with controlled stereochemistry.

Reductions and Additions : Developing catalytic methods for the enantioselective reduction of the ketone or the addition of nucleophiles to produce chiral alcohols and other functionalized products.

Cycloaddition Reactions : Investigating its potential in stereoselective cycloaddition reactions to form complex ring systems incorporating difluorinated moieties.

Applications in Medicinal Chemistry and Agrochemical Research

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal and agrochemical chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. The difluoromethyl group is of particular interest.

Heterocycle Synthesis : this compound could serve as a key building block for synthesizing novel difluoromethyl-substituted heterocyclic compounds. Analogous reagents like 1,3-difluoroacetone and 3-bromo-1,1,1-trifluoroacetone are used to construct a variety of fused heterocyclic systems, such as imidazopyridines and imidazopyrimidines. researchgate.netchemrxiv.org

Bioisosteric Replacement : The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, making it a valuable motif for designing new drug candidates.

Scaffold Development : Its reactivity could be harnessed to build libraries of novel compounds for screening against various biological targets, including kinases and other enzymes, similar to how 1,1-dibromo-3,3,3-trifluoroacetone (B27883) is used to synthesize anti-tumor CDK inhibitors. oakwoodchemical.comusbio.net

Exploration in Materials Science and Polymer Chemistry

Fluorinated polymers possess unique properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of the difluoroacetone motif could lead to new materials with tailored characteristics.

Monomer Synthesis : The compound could potentially be converted into a monomer for polymerization, leading to novel fluorinated polymers.

Surface Modification : Its reactivity could be exploited to modify surfaces, imparting hydrophobicity or other desirable properties.

Functional Additives : It might serve as a precursor to additives that enhance the performance of existing polymer systems, such as improving flame retardancy or thermal stability.

Integration into Flow Chemistry and Automation for Scalable Synthesis

For any viable industrial application, scalable synthesis is crucial. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and easier scale-up. flinders.edu.au

Safer Handling : The synthesis or subsequent reactions of potentially hazardous intermediates could be performed more safely in a confined, continuous-flow system. flinders.edu.au

Process Optimization : Automated flow platforms would allow for rapid optimization of reaction conditions (e.g., temperature, residence time, stoichiometry) to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-dibromo-3,3-difluoroacetone, and what analytical techniques are critical for its characterization?

- Synthesis : While direct synthetic protocols for this compound are not explicitly detailed in the literature, analogous methods for related fluorinated ketones (e.g., 1,1,1-trifluoroacetone derivatives) suggest halogenation of fluorinated acetone precursors using brominating agents like PBr₃ or HBr under controlled conditions. For instance, highlights stereoselective cross-coupling reactions with arylboronates for CF₃-substituted compounds, which could be adapted using brominated intermediates .

- Characterization : Key techniques include:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to resolve Br/F coupling patterns (e.g., notes NMR data for structurally similar 1,1-dibromo-3,3-dichloropropane, where Br substituents induce distinct splitting ).

- IR Spectroscopy : C=O stretching vibrations (~1700–1750 cm⁻¹) and C-F/Br absorption bands.

- Mass Spectrometry : High-resolution MS to confirm molecular weight and isotopic patterns (e.g., provides molecular weight: 251.85 g/mol ).

Q. How does the reactivity of this compound compare to other halogenated fluoroketones in nucleophilic substitution reactions?

- The electron-withdrawing effects of fluorine and bromine atoms increase the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles like amines or alcohols. demonstrates that trifluoroacetone derivatives undergo efficient Diels-Alder reactions, suggesting that dibromo-difluoroacetone could similarly participate in cycloadditions or form heterocycles (e.g., pyrazoles or triazoles) . Comparative studies with 3,5-dibromo-2,6-difluorotoluene () show that bromine enhances leaving-group ability in SNAr reactions, which may apply to this compound .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions (e.g., dehalogenation or defluorination) during the synthesis of this compound derivatives?

- Reaction Optimization : Use low-temperature conditions (-78°C to 0°C) and anhydrous solvents to minimize hydrolysis or halogen loss. emphasizes controlled industrial preparation of difluoroacetone derivatives, recommending catalytic systems (e.g., Pd/Cu) for selective cross-coupling without side reactions .

- Byproduct Analysis : Employ tandem LC-MS or GC-MS to identify and quantify degradation products. For example, ’s safety protocols for fluorinated nitro compounds highlight the importance of monitoring volatile byproducts .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

- DFT Calculations : Compute frontier molecular orbitals (FMO) to assess interactions between the ketone’s LUMO and diene HOMO. ’s work on difluoroallyl sulfonium salts used DFT to rationalize regioselectivity in Cu-catalyzed reactions, a method applicable here .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states, as shown in ’s stereoselective cross-coupling reactions .

Q. What contradictions exist in reported spectral data for halogenated fluoroketones, and how can they be resolved experimentally?

- Data Discrepancies : Variations in ¹⁹F NMR chemical shifts may arise from solvent polarity or concentration effects. notes that 1,1-dibromo-3,3-dichloropropane exhibits distinct splitting patterns, suggesting analogous care in sample preparation .

- Resolution Strategies : Use deuterated solvents and internal standards (e.g., CFCl₃ for ¹⁹F NMR calibration). Cross-validate with X-ray crystallography (e.g., ’s crystal structure analysis of hypervalent iodine compounds) .

Applications in Drug Discovery

Q. What role does this compound play in the synthesis of kinase inhibitors or heterocyclic bioactive compounds?

- Case Study : describes trifluoroacetone derivatives as intermediates for CDK inhibitors and ATP-kinase binders. The dibromo-difluoro analog could serve as a precursor for pyrazole or imidazole scaffolds via condensation with hydrazines or amidines .

- Methodology : Optimize reaction conditions (e.g., microwave-assisted synthesis) to enhance yields, as demonstrated in ’s industrial protocols .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods. ’s guidelines for 1,3-difluoro-2-nitrosobenzene recommend avoiding skin/eye contact due to halogen toxicity .

- Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal, following ’s reagent handling standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.